2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide
Description
The exact mass of the compound this compound is 311.08408123 g/mol and the complexity rating of the compound is 399. The solubility of this chemical has been described as 46.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZHWZFMXUIYCX-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329366 | |
| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305338-93-6 | |
| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H13N5OS
- Molecular Weight : 311.4 g/mol
- IUPAC Name : this compound
The structure features a benzimidazole core linked to a thioether and an acetohydrazide group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of related benzimidazole compounds against various Gram-positive and Gram-negative bacteria. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets, potentially increasing its effectiveness as an antimicrobial agent .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with specific cellular pathways. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. The structural characteristics of this compound may contribute to its potential as an anticancer agent .
Case Study Example :
A recent study investigated the cytotoxicity of several benzimidazole derivatives, including those similar to this compound, on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer cells, suggesting a promising therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or disrupt cellular processes, leading to antimicrobial or anticancer effects. Further studies are needed to elucidate the precise mechanisms involved.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit a broad spectrum of antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, complexes derived from benzimidazole have shown promising antibacterial and antifungal activities comparable to established antibiotics like aspirin .
Anticancer Properties
The benzimidazole core is recognized for its anticancer potential. Studies have demonstrated that similar compounds can induce cytotoxicity in cancer cell lines, including lung cancer (A-549) cells, outperforming traditional chemotherapeutics such as cisplatin . The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have been noted for their anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Materials Science Applications
Ligands in Metal Complexes
The compound serves as a ligand in the formation of metal complexes, which are essential in various applications including catalysis and materials science. Studies have shown that metal complexes formed with benzimidazole derivatives can exhibit enhanced stability and unique electronic properties, making them suitable for use in sensors and electronic devices .
Chemosensors
Benzimidazole-based compounds are increasingly being utilized as chemosensors due to their ability to selectively bind metal ions. This property is crucial for environmental monitoring and detection of toxic metals in various samples .
Case Study 1: Antimicrobial Efficacy
A study conducted by Anup Paul et al. synthesized several complexes involving 2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide and assessed their antibacterial properties against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of the compound on A-549 lung cancer cells were evaluated. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Summary and Future Directions
The compound This compound exhibits promising applications across various fields, particularly in medicinal chemistry and materials science. Its antimicrobial, anticancer, and anti-inflammatory properties make it a candidate for further research and development.
Key Takeaways
- Broad-spectrum antimicrobial activity
- Potential anticancer agent with mechanisms involving apoptosis
- Applications as ligands in metal complexes for materials science
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reflux reactions using hydrazide intermediates and aromatic amines or acyl chlorides. For example, refluxing hydrazide derivatives (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with 3-nitroaniline or benzoyl chloride at 100°C for 4 hours under controlled conditions yields analogs with ~70% efficiency. Purification via recrystallization in methanol enhances purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., benzimidazole NH at δ 12.5 ppm, pyridine CH at δ 8.3 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N–H bend at 1550 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., monoisotopic mass ~497.18 g/mol) .
Q. How can researchers assess the compound’s biological activity in preliminary pharmacological studies?
- Methodological Answer : Use standardized assays such as:
- Antimicrobial Testing : Agar diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like COX-2 or kinases, guided by crystallographic data (PDB IDs) .
Q. How can structural modifications enhance selectivity in target binding?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) to modulate electronic effects. Compare derivatives like N’-(3-nitrophenyl)acetamide analogs, which show improved anti-inflammatory activity due to enhanced hydrogen bonding with COX-2 .
Q. How should researchers resolve contradictions in published data on this compound’s reactivity or bioactivity?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, reflux duration) .
- Cross-Validation : Compare NMR/IR spectra with literature benchmarks (e.g., Vogel’s Quantitative Chemical Analysis) .
- Meta-Analysis : Use databases like PubMed to identify confounding variables (e.g., cell line variability in bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
